molecular formula C8H16O2 B3051005 2,2,3,3-Tetramethylbutanoic acid CAS No. 30407-41-1

2,2,3,3-Tetramethylbutanoic acid

Cat. No. B3051005
CAS RN: 30407-41-1
M. Wt: 144.21 g/mol
InChI Key: PIBUNTNSFAPZPC-UHFFFAOYSA-N
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Description

2,2,3,3-Tetramethylbutanoic acid is a branched-chain carboxylic acid with a molecular formula of C8H16O2 . It has a molecular weight of 144.21 g/mol . It is also known as Diisobutyl ketene diformyl, DIBD, or TMBA.


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H16O2/c1-7(2,3)8(4,5)6(9)10/h1-5H3,(H,9,10) . The canonical SMILES representation is CC(C)(C)C(C)(C)C(=O)O . The compound has a topological polar surface area of 37.3 Ų and a complexity of 140 .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 144.21 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 . The compound has a rotatable bond count of 2 . The exact mass and monoisotopic mass are 144.115029749 g/mol . The compound has a heavy atom count of 10 .

Scientific Research Applications

Decomposition Studies

  • Decomposition in Presence of Oxygen: Research has explored the decomposition of 2,2,3,3-tetramethylbutane (TMB) in the presence of oxygen, providing insights into the thermochemistry of t-butyl radical formation and reactions with oxygenated compounds (Baldwin, Hisham, Keen, & Walker, 1982).

Chemical Reactions and Synthesis

  • Heat Capacity and Thermodynamic Functions: An extensive study on the heat capacity of 2,2,3,3-tetramethylbutane and its transitions, fusion, and sublimation properties reveals crucial data for thermodynamic calculations (Scott, Douslin, Gross, Oliver, & Huffman, 1952).
  • Catalysis in Chemical Reactions: The compound has been studied in the context of chromium(IV) disproportionation and catalysis, revealing its role in complex chemical reactions (Ghosh, Gelerinter, & Gould, 1992).

Atmospheric and Environmental Chemistry

  • Role in Atmospheric Chemistry: Studies on compounds like 2-methylbutane-1,2,3,4-tetraol, an oxidation product of isoprene, provide insights into the physical states of secondary organic aerosols, with implications for atmospheric chemistry (Lessmeier, Dette, Godt, & Koop, 2018).

Organic Chemistry Applications

  • Synthesis of Organic Compounds: Research demonstrates the use of 2,2,3,3-tetramethylbutane derivatives in the efficient synthesis of complex organic molecules like methyl 3-epi-shikimate, highlighting its versatility in organic synthesis (Armesto, Ferrero, Fernández, & Gotor, 2000).

Other Applications

  • Influence in Flavor and Aroma: A study on the volatile compounds contributing to fruity fermented flavors in peanuts identified compounds like 3-methylbutanoic acid, which shares structural similarities with 2,2,3,3-tetramethylbutane, indicating its potential influence in flavor and aroma studies (Greene, Sanders, & Drake, 2008).

Safety and Hazards

Safety information for 2,2,3,3-Tetramethylbutanoic acid indicates that it is dangerous. Hazard statements include H315, H318, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P310, P312, P332+P313, P362, P403+P233, P405, and P501 .

Future Directions

The potential implications of 2,2,3,3-Tetramethylbutanoic acid in various fields of research and industry are not explicitly mentioned in the search results.

Relevant Papers

Relevant papers related to this compound can be found at Sigma-Aldrich .

properties

IUPAC Name

2,2,3,3-tetramethylbutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O2/c1-7(2,3)8(4,5)6(9)10/h1-5H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIBUNTNSFAPZPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(C)(C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20289219
Record name 2,2,3,3-Tetramethylbutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20289219
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

30407-41-1
Record name NSC59881
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59881
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,2,3,3-Tetramethylbutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20289219
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2,3,3-tetramethylbutanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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